Cas no 138807-94-0 (2,2,3-trimethylhexanenitrile)

2,2,3-trimethylhexanenitrile 化学的及び物理的性質
名前と識別子
-
- Hexanenitrile, 2,2,3-trimethyl-
- 2,2,3-trimethylhexanenitrile
- SCHEMBL14192820
- 138807-94-0
- EN300-1848681
-
- インチ: InChI=1S/C9H17N/c1-5-6-8(2)9(3,4)7-10/h8H,5-6H2,1-4H3
- InChIKey: SQDTYIRDFDUMNJ-UHFFFAOYSA-N
- ほほえんだ: CCCC(C)C(C)(C)C#N
計算された属性
- せいみつぶんしりょう: 139.13621
- どういたいしつりょう: 139.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 23.79
2,2,3-trimethylhexanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848681-0.05g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1848681-10.0g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1848681-0.1g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1848681-2.5g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1848681-0.25g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1848681-0.5g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1848681-5.0g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 5g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-1848681-1.0g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1848681-1g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1848681-5g |
2,2,3-trimethylhexanenitrile |
138807-94-0 | 5g |
$1614.0 | 2023-09-19 |
2,2,3-trimethylhexanenitrile 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2,2,3-trimethylhexanenitrileに関する追加情報
Recent Advances in the Study of 2,2,3-Trimethylhexanenitrile (CAS: 138807-94-0) in Chemical Biology and Pharmaceutical Research
The compound 2,2,3-trimethylhexanenitrile (CAS: 138807-94-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This nitrile derivative, characterized by its branched alkyl chain, has been explored for its role in synthetic chemistry, drug development, and biochemical pathways. Recent studies have highlighted its utility as an intermediate in the synthesis of complex organic molecules and its potential pharmacological activities, making it a subject of intense investigation.
One of the key areas of research involving 2,2,3-trimethylhexanenitrile is its application in the synthesis of bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of novel neuroprotective agents. The study revealed that derivatives of this nitrile exhibited significant activity in modulating oxidative stress pathways in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the synthesized compounds and validate their biological activity.
Another notable advancement is the exploration of 2,2,3-trimethylhexanenitrile in the context of green chemistry. A recent report in ACS Sustainable Chemistry & Engineering detailed a catalytic hydrogenation process that converts this nitrile into corresponding amines with high yield and selectivity. This method, which utilizes a recyclable heterogeneous catalyst, aligns with the growing demand for environmentally friendly synthetic routes in the pharmaceutical industry. The study also provided insights into the mechanistic aspects of the reaction, offering a foundation for further optimization and scale-up.
In addition to its synthetic applications, 2,2,3-trimethylhexanenitrile has been investigated for its potential as a flavor and fragrance ingredient. A 2024 study in the Journal of Agricultural and Food Chemistry examined its olfactory properties and stability under various conditions. The findings indicated that this compound contributes to the fruity and woody notes in fragrances, with excellent stability under high-temperature conditions, making it a promising candidate for use in perfumery and food flavoring.
Despite these promising developments, challenges remain in the large-scale production and application of 2,2,3-trimethylhexanenitrile. Issues such as cost-effectiveness, scalability of synthetic methods, and comprehensive toxicological profiling need to be addressed. Future research directions may focus on optimizing synthetic routes, exploring new pharmacological targets, and conducting in-depth safety assessments to fully realize the potential of this compound in the chemical and pharmaceutical industries.
138807-94-0 (2,2,3-trimethylhexanenitrile) 関連製品
- 5722-11-2(2,2-dimethylcyclopropanecarbonitrile)
- 23074-42-2(adamantane-1-carbonitrile)
- 32730-85-1(Cycloheptanecarbonitrile)
- 1772-25-4(Hexane-1,3,6-tricarbonitrile)
- 55897-64-8(2-Isopropyl-2,3-dimethyl-butyronitrile)
- 13310-75-3(2-Propylvaleronitrile)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)
- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)
- 1214386-26-1(3,5-Di(pyridin-4-yl)pyridine-2-thiol)



